4-amino-3-methoxybutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-methoxybutan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-methoxy-1-butanol with ammonia or an amine source in the presence of a catalyst . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) at a specific temperature and pressure to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high efficiency and purity. The reaction conditions are carefully monitored to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-methoxybutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different amine derivatives .
Scientific Research Applications
4-amino-3-methoxybutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-3-methoxybutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in various biochemical processes, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-amino-3-methoxybutan-1-ol include:
- 3-amino-4-methoxybutan-1-ol
- 4-amino-2-methoxybutan-1-ol
- 4-amino-3-ethoxybutan-1-ol .
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of amino and methoxy groups allows for diverse reactivity and functionality, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1694576-79-8 |
---|---|
Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
4-amino-3-methoxybutan-1-ol |
InChI |
InChI=1S/C5H13NO2/c1-8-5(4-6)2-3-7/h5,7H,2-4,6H2,1H3 |
InChI Key |
LHIBRNSDFBVNGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCO)CN |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.